1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-
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Overview
Description
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- is a complex organic compound with the molecular formula C22H21NO. It is also known by other names such as β-Anilino-β-phenylpropiophenone . This compound is characterized by its unique structure, which includes a propanone backbone with diphenyl and phenylmethyl imino groups attached. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- typically involves the reaction of benzylamine with benzophenone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones and other oxidation products.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic rings can also participate in π-π interactions, further affecting its biological effects . The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- can be compared with similar compounds such as:
1,3-Diphenyl-1,3-propanedione: This compound has a similar diphenyl structure but lacks the imino group, resulting in different chemical properties and reactivity.
1,3-Diphenyl-2-propanone: Another related compound with a different substitution pattern on the propanone backbone.
The uniqueness of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61350-75-2 |
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Molecular Formula |
C22H19NO |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-benzylimino-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H19NO/c24-22(20-14-8-3-9-15-20)16-21(19-12-6-2-7-13-19)23-17-18-10-4-1-5-11-18/h1-15H,16-17H2 |
InChI Key |
STXDFZBGUPTPNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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